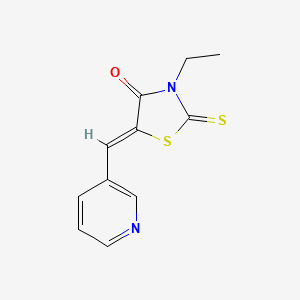
methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride, also known as MBMAH, is a synthetic compound widely used in the scientific research community for its unique properties. It is an organobromine compound belonging to the class of bromophenylacetamides and is widely used in laboratory experiments due to its ability to act as a ligand for proteins. MBMAH is also used as a reagent in chemical synthesis and as a building block in pharmaceuticals.
Wirkmechanismus
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride acts as a ligand for proteins, binding to specific amino acid residues in the protein. This binding allows the protein to interact with other molecules, such as drugs, and can affect the protein’s structure and function. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride can interact with other molecules, such as drugs, to affect their function.
Biochemical and Physiological Effects
methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the function of proteins, as well as to affect the activity of other molecules, such as drugs. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has been shown to have effects on the metabolism of cells and tissues, as well as on the transport of ions across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized in the lab. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is a stable compound and can be stored for long periods of time without degrading. However, there are some limitations to the use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in laboratory experiments. It is a relatively weak ligand and can be easily displaced by other molecules. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in scientific research is still in its early stages. There are several potential future directions for the use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride. These include the use of methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride in studies to investigate the structure and function of proteins, as well as for protein-protein interactions. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride could be used to study the effects of drugs on the body, such as the effects of antifungal drugs on the fungal cell wall. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride could be used in studies to study the effects of small molecules on protein function, as well as to study the metabolism of cells and tissues and the transport of ions across cell membranes. Lastly, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride could be used to study the effects of brominated compounds on the environment.
Synthesemethoden
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-bromobenzoic acid with methylamine to form 4-bromobenzylamine. The second step involves the addition of acetic acid to the 4-bromobenzylamine to form methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride. This two-step process is known as the Hofmann rearrangement.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is widely used in scientific research as a ligand for proteins. It has been used in studies to investigate the structure and function of proteins, as well as for protein-protein interactions. methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has also been used in studies to study the effects of small molecules on protein function. Additionally, methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride has been used in studies to study the effects of drugs on the body, such as the effects of antifungal drugs on the fungal cell wall.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(methylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-3-5-8(11)6-4-7;/h3-6,9,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJMRUPTMFHNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


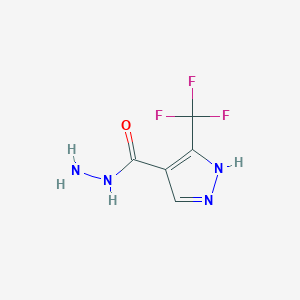
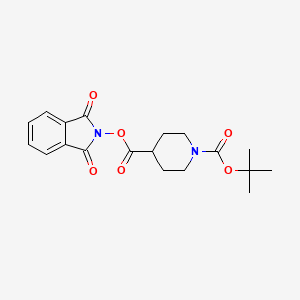

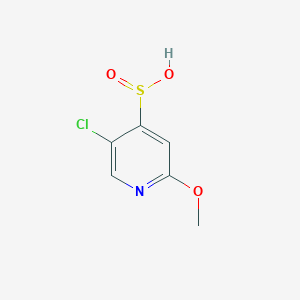
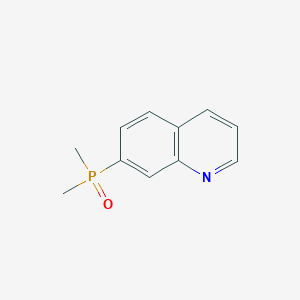

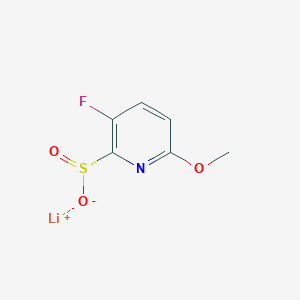


![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
